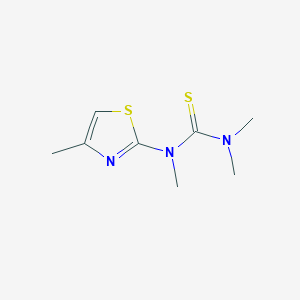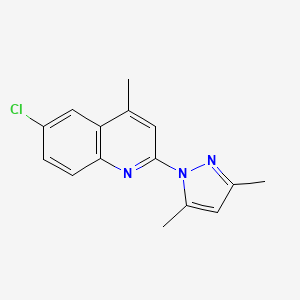
Quinoline, 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound you’ve specified, 6-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline , is a derivative of quinoline.
- It features a chlorine atom at position 6, a methyl group at position 4, and a pyrazole ring (with two methyl groups) attached to position 2.
- Quinoline derivatives exhibit diverse biological activities and are important in drug discovery .
Quinoline: is a heterocyclic aromatic compound with a bicyclic structure containing a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The specific mechanism for this compound would require detailed studies.
- Generally, quinoline derivatives may interact with cellular targets (e.g., enzymes, receptors) and modulate biological processes.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
108936-72-7 |
|---|---|
Molecular Formula |
C15H14ClN3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
6-chloro-2-(3,5-dimethylpyrazol-1-yl)-4-methylquinoline |
InChI |
InChI=1S/C15H14ClN3/c1-9-6-15(19-11(3)7-10(2)18-19)17-14-5-4-12(16)8-13(9)14/h4-8H,1-3H3 |
InChI Key |
CNWBWCRRVGTPOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)

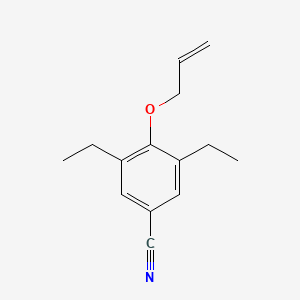
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)

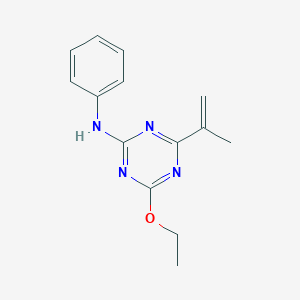

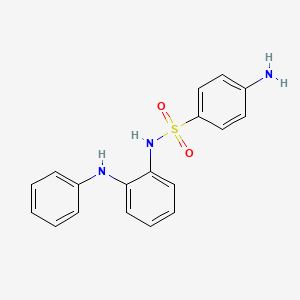
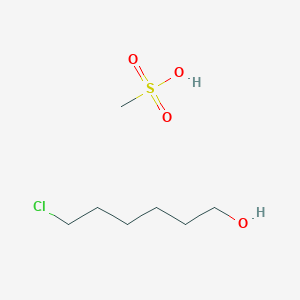
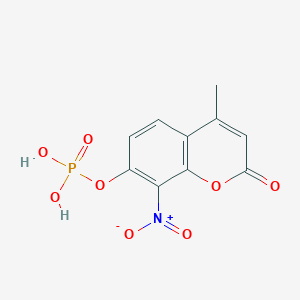
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
